molecular formula C19H12F2N2OS B2735353 3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105226-99-0

3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2735353
CAS No.: 1105226-99-0
M. Wt: 354.37
InChI Key: MLKUFWJNSZHGNB-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a fluorinated thienopyrimidinone derivative with a molecular formula of C₂₀H₁₃F₂N₂OS (MW: ~382.4 g/mol) . Its structure comprises a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 3 with a 4-fluorobenzyl group and at position 7 with a 3-fluorophenyl moiety. The fluorine atoms enhance metabolic stability and membrane permeability, making it a candidate for drug discovery .

Properties

IUPAC Name

7-(3-fluorophenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2OS/c20-14-6-4-12(5-7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-2-1-3-15(21)8-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKUFWJNSZHGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzylamine with 3-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the thienopyrimidinone core . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antitubercular activity, it is believed to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall, thereby disrupting cell growth and replication . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thienopyrimidinones

Compound A : 7-(3-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • Structure : Lacks the 4-fluorobenzyl group at position 3.
  • Molecular Weight : 246.26 g/mol .
  • Key Difference : Reduced lipophilicity compared to the target compound due to the absence of the 4-fluorobenzyl group. This may lower cellular uptake and target engagement.
Compound B : 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • Structure : Bromine at position 7 and 3-methylbenzyl at position 3.
  • Molecular Weight : 411.3 g/mol .
  • Key Difference: Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets but reduce solubility.
Compound C : 7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • Structure : Trifluoromethyl (CF₃) at the benzyl group.
  • Molecular Weight : ~400.3 g/mol .
  • Key Difference : The electron-withdrawing CF₃ group increases acidity and may alter electronic interactions with target proteins compared to the 4-fluorobenzyl group.
Anticancer Activity
  • Target Compound: Fluorine substituents are associated with improved anticancer activity in thienopyrimidinones, as seen in studies where fluorophenyl derivatives demonstrated potent cytotoxicity (IC₅₀ < 1 µM in some cases) .
  • Compound D: 3-(3-Chlorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one Activity: Chlorine’s electronegativity may enhance DNA intercalation but reduce metabolic stability compared to fluorine .
Enzyme Inhibition
  • The 7-(3-fluorophenyl) group may mimic the 7-substituted aryl moieties critical for PDE7 binding. Compound E: 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one
  • Activity: Lacks fluorinated substituents but shows nanomolar PDE7 inhibition (IC₅₀ = 8 nM) . Fluorine in the target compound may improve selectivity over PDE4/10 isoforms.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight 382.4 g/mol 246.26 g/mol 411.3 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~4.1
Solubility Moderate (fluorine enhances) Higher (smaller substituents) Lower (bromine reduces)

Biological Activity

3-(4-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class. This compound has garnered attention due to its unique structural features, including fluorine substitutions that enhance its lipophilicity and potential biological activity. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9F2N2O2SC_{13}H_{9}F_{2}N_{2}O_{2}S, with a molecular weight of approximately 276.29 g/mol. The presence of fluorine atoms in its structure is significant as it may influence the compound's interaction with biological targets and its overall pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of a Schiff Base : Condensation of 4-fluorobenzylamine with 3-fluorobenzaldehyde.
  • Cyclization : The Schiff base is then cyclized with thiourea under acidic conditions to yield the thienopyrimidinone core.

This method allows for the efficient production of the compound while maintaining high purity levels suitable for biological evaluations.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor and antimicrobial properties. Below are some key findings:

Antitumor Activity

Research indicates that compounds within the thienopyrimidinone class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : Certain derivatives have shown IC50 values as low as 83 nM against these cell lines, indicating potent antiproliferative activity .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways .
  • Targeting Mycobacterial Enzymes : Preliminary studies suggest that this compound may inhibit key enzymes involved in mycobacterial cell wall biosynthesis, disrupting growth and replication.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique biological activities attributable to the dual fluorine substitutions in this compound. The following table summarizes key similarities and differences:

Compound NameStructureUnique Features
7-Benzyl-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-oneStructureExhibits antimicrobial activity but lacks fluorine substitution on both aromatic rings.
5-Methylthieno[2,3-d]pyrimidin-4-oneStructurePrimarily studied for anticonvulsant properties; lacks fluorine substituents.
6-Fluoro-thieno[2,3-d]pyrimidin-4-oneStructureShows potential as an anticancer agent; contains a single fluorine atom.

This comparison highlights the unique biological profile of this compound due to its specific structural features.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Anticancer Studies : In vivo studies using zebrafish embryos demonstrated that certain derivatives significantly inhibited tumor growth while showing low toxicity profiles.
  • Antimicrobial Activity : Research has indicated that derivatives from this class exhibit substantial antimicrobial effects against various pathogens, further supporting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step procedures starting from thieno[3,2-d]pyrimidinone precursors. Key steps include:

  • Coupling reactions : Fluorobenzyl and fluorophenyl substituents are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
  • Cyclization : Formation of the fused thienopyrimidine core under reflux conditions using solvents like DMF or THF .
  • Optimization : Reaction yields (e.g., 63–88%) depend on temperature control (e.g., 100°C for 24 hours), solvent polarity, and catalysts (e.g., KI in DMF for thioether formation) .
    • Key Considerations : Monitor intermediates via TLC or HPLC. Purify via column chromatography (silica gel) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.87–8.07 ppm, fluorobenzyl methylene at δ ~4.31–4.34 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1687 cm⁻¹ for pyrimidinone; C-F stretches at 1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching calculated formula) .
  • X-ray Crystallography : Resolves 3D conformation (mean C–C bond length = 0.004 Å, R factor = 0.069) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target selectivity against PDE isoforms?

  • Methodological Answer :

  • Substituent Effects : 7-Substituted derivatives (e.g., 7-fluorophenyl) improve PDE7 inhibition (IC₅₀ < 10 nM) compared to 6-substituted analogs. Fluorine atoms enhance lipophilicity and target binding .
  • Selectivity Screening : Test against PDE1–PDE11 isoforms using fluorescence-based enzymatic assays. Prioritize derivatives with >100-fold selectivity for PDE7 .
  • Data Table :
Substituent PositionPDE7 IC₅₀ (nM)Selectivity (vs. PDE3)
7-Fluorophenyl2.5>500-fold
6-Methoxy12010-fold

Q. What computational strategies are employed to model the binding interactions of this compound with biological targets like phosphodiesterase 7 (PDE7)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to PDE7’s catalytic domain (PDB: 3K1). Fluorine groups form halogen bonds with Gln-369 and hydrophobic interactions with Phe-375 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity .

Q. How do researchers address discrepancies in biological activity data across different in vitro models, such as varying IC₅₀ values?

  • Methodological Answer :

  • Standardization : Use identical assay conditions (e.g., ATP concentration, incubation time) for cell lines (e.g., HCT-116 vs. MCF-7) .
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin for anticancer assays) to normalize inter-lab variability .
  • Mechanistic Studies : Resolve contradictions via target engagement assays (e.g., cellular thermal shift assays (CETSA) to confirm direct target binding) .

Q. What methodologies are used to evaluate the photodynamic therapy (PDT) potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, given their electronic properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorbance near 400–500 nm (ε > 10⁴ M⁻¹cm⁻¹ indicates strong light absorption for PDT) .
  • Singlet Oxygen Quantum Yield : Use 1,3-diphenylisobenzofuran (DPBF) as a probe; derivatives with thionated cores (e.g., 4-thione) show higher ¹O₂ generation .
  • In Vitro PDT Efficacy : Irradiate cancer cells (e.g., HeLa) with visible light (450 nm, 10 J/cm²) and assess viability via MTT assays .

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting SAR data (e.g., substituent position effects) may arise from assay sensitivity or cell permeability differences. Validate via parallel artificial membrane permeability assays (PAMPA) .
  • Data Reproducibility : Document synthetic protocols (e.g., exact molar ratios, solvent grades) and share raw spectral data (e.g., NMR FID files) .

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